molecular formula C39H27N3O6S B607470 Fluorescein-DBCO CAS No. 2054339-00-1

Fluorescein-DBCO

Cat. No. B607470
CAS RN: 2054339-00-1
M. Wt: 665.72
InChI Key: FGEDVMJBPDYXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Synthesis Analysis

Fluorescein-DBCO is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in Fluorescein-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Molecular Structure Analysis

Fluorescein-DBCO is a fluorescein dye derivative containing a DBCO group . The molecular formula of Fluorescein-DBCO is C39H27N3O6S .


Chemical Reactions Analysis

Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .


Physical And Chemical Properties Analysis

Fluorescein-DBCO has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .

Scientific Research Applications

In Vitro Cellular Target Protein Labeling

Fluorescein-DBCO enables the specific labeling of cellular target proteins in vitro. This application is crucial for studying drug target engagement with drug surrogates in live cells . By facilitating the visualization of protein locations and movements within cells, researchers can gain insights into cellular processes and protein interactions.

In Vivo Molecular Imaging

The use of Fluorescein-DBCO in in vivo molecular imaging allows for efficient and effective visualization of biological processes within living organisms . This application is particularly important for diagnostic purposes and therapeutic monitoring, as it enables the tracking of molecular changes in real-time.

Ex Vivo Tissue Analysis

Ex vivo tissue analysis with Fluorescein-DBCO can be employed to develop molecular tools that aid in understanding tissue development, disease diagnosis, and therapeutic monitoring . This application is significant for translational research that bridges in vitro studies and clinical applications.

Fluorescent Labeling of Biomolecules

Fluorescein-DBCO is used for the fluorescent labeling of azide-tagged biomolecules via strain-promoted alkyne-azide click chemistry (SPAAC) . This application is essential for the visualization and tracking of biomolecules in various research settings, from basic science to applied biomedical research.

Development of New Fluorescent Probes

Researchers utilize Fluorescein-DBCO in the development of new fluorescent probes to study the structure and photophysical properties of fluorescent molecules . These probes are then applied in molecular imaging, molecular diagnosis, and chemical biology, expanding the understanding of these fields.

Drug Delivery Systems

Fluorescein-DBCO can be incorporated into drug delivery systems to facilitate the targeted delivery of therapeutics . By attaching to drugs or drug carriers, Fluorescein-DBCO allows for the visualization of drug distribution and release, enhancing the precision of treatment strategies.

Mechanism of Action

Target of Action

Fluorescein-DBCO is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of Fluorescein-DBCO are azide-tagged biomolecules . The DBCO group in Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage .

Mode of Action

Fluorescein-DBCO operates through a copper-free click chemistry mechanism . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This interaction results in the formation of a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by Fluorescein-DBCO is the formation of antibody-drug conjugates (ADCs) . The DBCO group in Fluorescein-DBCO reacts with azide groups in biomolecules, leading to the formation of ADCs via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .

Pharmacokinetics

It is known that the compound is used in vitro for the labeling of cellular target proteins and studying drug-target engagement with drug surrogates in live cells .

Result of Action

The result of Fluorescein-DBCO’s action is the formation of a stable triazole linkage between the DBCO group in Fluorescein-DBCO and azide-bearing biomolecules . This enables the synthesis of ADCs and allows for specific labeling of cellular target proteins .

Action Environment

The action of Fluorescein-DBCO is influenced by the presence of azide-bearing biomolecules, which are necessary for the SPAAC reaction . The reaction occurs under aqueous conditions without the need for a copper catalyst

Safety and Hazards

When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEDVMJBPDYXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein-DBCO

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